molecular formula C13H18ClNO2 B7844319 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

Cat. No.: B7844319
M. Wt: 255.74 g/mol
InChI Key: CTYMWRBLASHFLE-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with an isopropyl group, a 4-methoxybenzyl group, and a chlorine atom at the α-carbon (Fig. 1). Its synthesis typically involves multi-component reactions or nucleophilic substitutions, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMWRBLASHFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:

  • Acetylation: The starting material, 4-methoxy-benzylamine, is acetylated using acetyl chloride to form N-(4-methoxy-benzyl)acetamide.

  • Chlorination: The acetylated product undergoes chlorination to introduce the chloro group, resulting in 2-chloro-N-(4-methoxy-benzyl)acetamide.

  • Isopropyl Introduction: Finally, the isopropyl group is introduced through a reaction with isopropylamine, yielding the final product, 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to penetrate bacterial membranes due to its lipophilic nature.

Case Study : In a recent investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli .

Analgesic Effects

The compound has been evaluated for its analgesic properties. Initial findings indicate that it may modulate pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings : In animal models, 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide demonstrated a reduction in pain sensitivity, suggesting potential applications in pain management therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Quantitative Analysis : In vitro assays revealed that the compound effectively reduces the production of prostaglandins, with IC50_{50} values comparable to established anti-inflammatory agents like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is crucial for optimizing its pharmacological properties. The presence of the methoxy group significantly enhances its interaction with biological targets, increasing its efficacy as a drug-like molecule.

Substituent Effect on Activity
Chloro GroupEnhances lipophilicity
Methoxy GroupImproves binding affinity
Isopropyl GroupAffects metabolic stability

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its biological effects. Potential areas of investigation include:

  • Combination Therapies : Evaluating the compound's efficacy when used in conjunction with other antimicrobial or analgesic agents.
  • Mechanistic Studies : Identifying specific molecular targets and pathways involved in its action.
  • Toxicological Assessments : Comprehensive safety profiles to determine therapeutic windows.

Mechanism of Action

The mechanism by which 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to structurally related N,N-disubstituted chloroacetamides (Table 1). Key differences arise in the substituents on the benzyl ring and the alkyl/aryl groups attached to the nitrogen atoms:

Compound Name Substituents on Benzyl Ring N-Substituents Molecular Weight (g/mol) Key Structural Notes References
2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide 4-OCH₃ Isopropyl 273.78* Electron-donating methoxy group
2-Chloro-N-isopropyl-N-(3-trifluoromethylbenzyl)-acetamide 3-CF₃ Isopropyl 318.76* Electron-withdrawing CF₃ group
2-Chloro-N-isopropyl-N-(4-methylthio-benzyl)-acetamide 4-SCH₃ Isopropyl 301.88* Thioether group (potential oxidation sensitivity)
N-(4-Chlorobenzyl)-2-(N-allylacetamido)-2-(4-methoxyphenyl)acetamide 4-OCH₃ and 4-Cl Allyl 386.87 Bifunctional aromatic substitution
2-Chloro-N-(4-methylbenzyl)-N-isopropyl-acetamide 4-CH₃ Isopropyl 257.78* Hydrophobic methyl group

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in the target compound may improve solubility compared to the hydrophobic trifluoromethyl (CF₃) or methylthio (SCH₃) groups .
  • Steric Effects : Bulky substituents like CF₃ or allyl groups (e.g., in ) may hinder molecular packing, affecting crystallinity or melting points.
Physicochemical Properties

However, inferences can be made:

  • Melting Points : The target compound’s discontinued status contrasts with analogs like 2-Chloro-N-(4-methylbenzyl)-N-isopropyl-acetamide (5 suppliers, suggesting stability) . Compounds with aromatic substituents (e.g., 386.87 g/mol derivative in ) exhibit higher melting points (~125°C), likely due to stronger intermolecular forces.
  • Synthesis Yields : Multi-component reactions for analogous compounds (e.g., 93% yield in ) suggest efficient synthetic routes for N,N-disubstituted acetamides.

Biological Activity

2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide (CIMB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and analgesic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CIMB is characterized by the presence of a chloro group, an isopropyl group, and a methoxy-benzyl moiety. Its molecular formula is C14H18ClNC_{14}H_{18}ClN with a molecular weight of approximately 255.74 g/mol. The unique structural features contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that CIMB exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness particularly against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies reported minimum inhibitory concentration (MIC) values that suggest promising antibacterial properties. For example, CIMB derivatives showed MIC values ranging from 7 mm to 36 mm in agar diffusion tests against the aforementioned pathogens .

Microorganism CIMB Activity (Zone of Inhibition)
Staphylococcus aureus36 mm
Escherichia coli30 mm
Pseudomonas aeruginosa29 mm

Analgesic Effects

CIMB has also been evaluated for its analgesic properties. Studies suggest that it may act through modulation of pain pathways, potentially impacting the hypothalamus-pituitary-adrenal (HPA) axis. This modulation could lead to reduced pain perception in experimental models .

Structure-Activity Relationship (SAR)

The biological activity of CIMB can be attributed to specific structural components. Research indicates that the presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups at specific positions enhances its interaction with biological targets. For instance, modifications to the methoxy group have shown to influence the potency of the compound significantly .

Case Studies

  • Antibacterial Screening : A study conducted on various chloroacetamides, including CIMB, demonstrated excellent antibacterial and antifungal activities. The synthesized compounds were screened in vitro against several strains, reinforcing the potential therapeutic applications of CIMB .
  • Pain Modulation : Another investigation into the analgesic properties highlighted CIMB's ability to activate pathways associated with pain relief in animal models, suggesting its utility in pain management therapies .

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